molecular formula C9H7BrN2 B1273807 3-(4-Bromophenyl)-1H-pyrazole CAS No. 73387-46-9

3-(4-Bromophenyl)-1H-pyrazole

Cat. No.: B1273807
CAS No.: 73387-46-9
M. Wt: 223.07 g/mol
InChI Key: LXDGTEBHVOKDLE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or THF are common.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

    Materials Science: The compound is used in the development of organic semiconductors and liquid crystal materials.

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use it to study enzyme inhibition, receptor binding, and other biological activities.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can influence various molecular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)-1H-pyrazole: Similar structure but with the bromine atom at the 3-position of the phenyl ring.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring instead of a pyrazole ring.

    3-(4-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A β-ketoenol derivative with additional functional groups.

Uniqueness

3-(4-Bromophenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution and coupling reactions, while the pyrazole ring provides a versatile scaffold for further functionalization. This combination of features makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(4-bromophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDGTEBHVOKDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370834
Record name 3-(4-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73387-46-9
Record name 3-(4-Bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 3-(4-Bromophenyl)-1H-pyrazole derivatives against DNA gyrase?

A1: While the provided research doesn't explicitly detail the mechanism for this specific compound family, one study highlights that a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed as potential DNA gyrase inhibitors. Though the precise interaction isn't fully elucidated, the study demonstrates that compound 3k, a member of this family, effectively inhibits both Staphylococcus aureus and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively . This suggests a direct interaction with the enzyme, potentially disrupting its function in bacterial DNA replication.

Q2: How does the structure of this compound derivatives influence their activity against DNA gyrase?

A2: The study exploring N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs emphasizes the importance of structure-activity relationships . While specific modifications and their effects aren't detailed within the abstracts, the research utilized biological testing combined with docking simulations to understand how structural changes within this compound family impact their interaction with DNA gyrase and their resulting inhibitory potency.

Q3: What is the crystal structure of a representative this compound derivative?

A3: Research on Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate provides insights into the crystal structure of a molecule within this family . The study reveals that the pyrazole ring exhibits specific spatial orientations: an 88.00° dihedral angle with the phenyl ring and a 5.78° angle with the bromophenyl ring . Furthermore, weak intermolecular C—H⋯O hydrogen bonds contribute to the molecule's crystal packing .

Q4: Are there other potential therapeutic applications for this compound derivatives beyond antibacterial activity?

A4: Yes, research suggests that tri-substituted pyrazole derivatives, which encompass the this compound scaffold, hold potential as anticancer agents . Another study focuses on the synthesis and characterization of novel 1,3,4-trisubstituted pyrazoles, evaluating their cytotoxic activity against a range of tumor cell lines . These findings point towards a broader application of these compounds in tackling diverse therapeutic areas beyond bacterial infections.

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